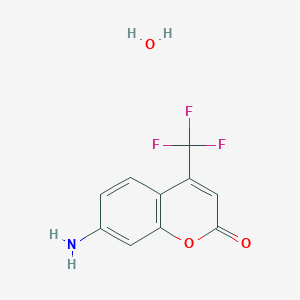![molecular formula C18H34O4Zn B14249428 Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- CAS No. 180923-16-4](/img/structure/B14249428.png)
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- is a chemical compound with the molecular formula C18H34O4Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- typically involves the reaction of zinc salts with 4-(2,2-dimethyl-1-oxopropoxy)butyl ligands. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce a variety of substituted zinc complexes .
Aplicaciones Científicas De Investigación
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and enzyme functions.
Medicine: Investigated for its therapeutic properties and potential use in drug formulations.
Industry: Utilized in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)ethyl]-
- Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)propyl]-
- Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)hexyl]-
Uniqueness
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that similar compounds may not fulfill .
Propiedades
Número CAS |
180923-16-4 |
|---|---|
Fórmula molecular |
C18H34O4Zn |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
zinc;butyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/2C9H17O2.Zn/c2*1-5-6-7-11-8(10)9(2,3)4;/h2*1,5-7H2,2-4H3;/q2*-1;+2 |
Clave InChI |
ZQFRPMBDGUGPFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCCC[CH2-].CC(C)(C)C(=O)OCCC[CH2-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


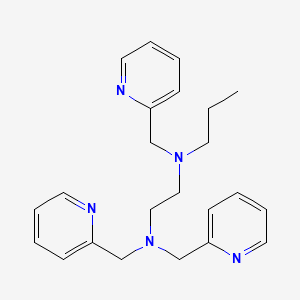
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)

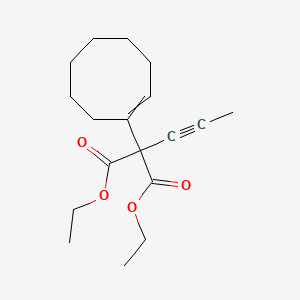
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
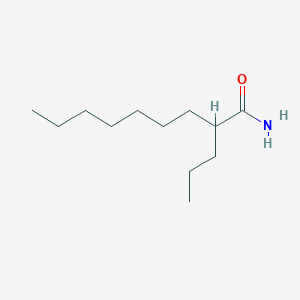

![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)

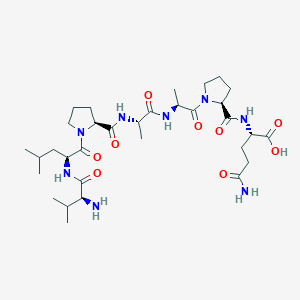
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
